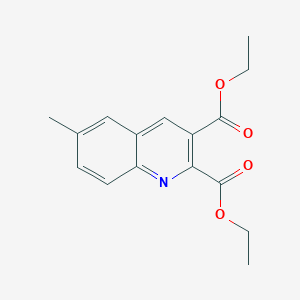
6-Methylquinoline-2,3-dicarboxylic acid diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylquinoline-2,3-dicarboxylic acid diethyl ester is an organic compound with the molecular formula C16H17NO4 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylquinoline-2,3-dicarboxylic acid diethyl ester typically involves the esterification of 6-methylquinoline-2,3-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methylquinoline-2,3-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives with carboxylic acid groups.
Reduction: Alcohol derivatives of the original ester.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
6-Methylquinoline-2,3-dicarboxylic acid diethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methylquinoline-2,3-dicarboxylic acid diethyl ester is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: The compound could bind to specific receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 6-Methylquinoline-2,3-dicarboxylic acid diethyl ester.
Isoquinoline: A structural isomer of quinoline with similar chemical properties.
8-Hydroxyquinoline: A derivative of quinoline with hydroxyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester groups make it more reactive in certain chemical reactions compared to its parent compound, quinoline.
Properties
CAS No. |
948290-04-8 |
|---|---|
Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
diethyl 6-methylquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C16H17NO4/c1-4-20-15(18)12-9-11-8-10(3)6-7-13(11)17-14(12)16(19)21-5-2/h6-9H,4-5H2,1-3H3 |
InChI Key |
FMXXGQSZIJSYQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12630876.png)
![5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2'-indene]-1,1',3,3'-tetrone](/img/structure/B12630881.png)
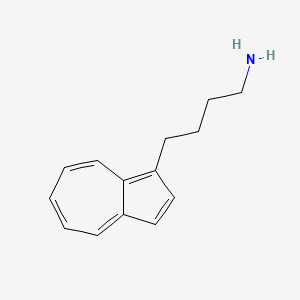

![1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12630888.png)
![(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B12630890.png)

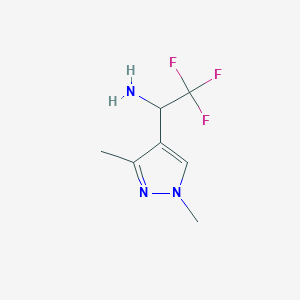
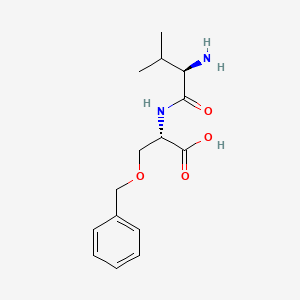
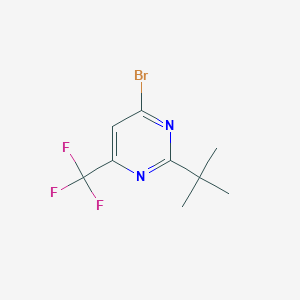
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanoate](/img/structure/B12630920.png)
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(1-methylethyl)-](/img/structure/B12630935.png)
![[[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea](/img/structure/B12630941.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate](/img/structure/B12630943.png)
